N-(azetidin-3-yl)pyrimidin-4-amine dihydrochloride
Description
Properties
IUPAC Name |
N-(azetidin-3-yl)pyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.2ClH/c1-2-8-5-10-7(1)11-6-3-9-4-6;;/h1-2,5-6,9H,3-4H2,(H,8,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRNWDAEJIHNFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NC2=NC=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(azetidin-3-yl)pyrimidin-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
This compound is synthesized through a multi-step reaction involving azetidine derivatives and pyrimidine precursors. The synthesis generally includes the following steps:
- Formation of Intermediate : The reaction begins with azetidine-3-ylamine reacting with pyrimidin-4-amine.
- Cyclization : This step involves the formation of the azetidine-pyrimidine linkage.
- Purification : The product is purified to obtain the dihydrochloride salt form, enhancing its solubility and stability for biological assays.
The general synthetic route can be summarized as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain kinases, affecting cell proliferation and survival pathways.
- Receptor Modulation : It has been shown to modulate neurotransmitter receptors, which could have implications for neuropharmacology.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For example, it has been demonstrated to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.5 | Induction of apoptosis |
| PC3 (Prostate Cancer) | 0.8 | Cell cycle arrest at G2/M phase |
Antiviral Activity
The compound has also shown promising antiviral properties against certain viral strains, indicating its potential as an antiviral agent.
Case Studies
-
Study on Anticancer Effects :
A study investigated the effects of this compound on human breast cancer cells (MCF-7). Results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation. -
Antiviral Efficacy Against HIV :
Another study assessed the antiviral activity against HIV strains with mutations known to confer resistance to standard treatments. The compound exhibited effective inhibition of viral replication, suggesting its potential as a therapeutic agent in HIV treatment regimens.
Scientific Research Applications
N-(azetidin-3-yl)pyrimidin-4-amine dihydrochloride is a compound attracting interest in medicinal chemistry for its various biological activities. Research has explored related compounds and their applications, offering insights into the potential uses of this compound.
Scientific Research Applications
- Histamine H3 Receptor Agonists:
- 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines, which are structurally related to this compound, have been identified as high-affinity non-imidazole agonists of the histamine H3 receptor (H3R) .
- These compounds offer a potential alternative to imidazole-containing agonists, which may have drawbacks .
- One key compound, VUF16839 (14d), showed nanomolar on-target activity and weak activity on cytochrome P450 enzymes, along with favorable metabolic stability .
- ** potential for treating diseases:**
- Azetidine Derivatives in Synthesis:
- Azetidine derivatives are used in synthesizing new heterocyclic amino acid derivatives .
- Azetidines can be created through aza-Michael addition using various amines, including heterocyclic aromatic amines, with potential applications in medicinal chemistry . For example, baricitinib, a drug used to treat rheumatoid arthritis, contains a 3-(pyrazol-1-yl)azetidine skeleton .
- BCL6 Inhibition:
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-(azetidin-3-yl)pyrimidin-4-amine dihydrochloride with key structural analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound (Target) | C₇H₁₂Cl₂N₄ | 223.10 | Azetidine (4-membered ring), pyrimidine |
| N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride | C₈H₁₄Cl₂N₄ | 237.13 | Pyrrolidine (5-membered ring), pyrimidine |
| N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride | C₉H₁₃Cl₂F₃N₄ | ~304.92* | Pyrrolidine, CF₃-substituted pyrimidine |
| N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride | C₇H₁₂Cl₂N₄ | ~223.10 | Azetidine, 1-methylpyrazole |
| 4-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride | C₇H₁₀Cl₂N₄ | 221.09 | Azetidine, pyrimidine-2-amine isomer |
*Calculated based on free base (C₉H₁₁F₃N₄ = 232 g/mol) + 2HCl (72.92 g/mol).
Key Observations:
- Substituent Impact : The trifluoromethyl (CF₃) group in the pyrrolidine analog enhances lipophilicity and metabolic stability, making it favorable for pharmaceutical applications .
- Isomerism : The pyrimidine-2-amine isomer (4-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride) differs in substitution position, altering hydrogen-bonding interactions .
Solubility and Stability
- Salt Forms : Dihydrochloride salts (common across all compounds) improve aqueous solubility, critical for biological assays and synthetic workflows .
- Stability : Azetidine derivatives may exhibit lower thermal stability due to ring strain, whereas pyrrolidine analogs are more conformationally relaxed .
Research Findings
- Biological Activity : Azetidine-containing compounds show promise in targeting compact binding pockets (e.g., kinases), while pyrrolidine analogs are more prevalent in CNS drugs due to better blood-brain barrier penetration .
- Fluorinated Derivatives : The CF₃-substituted pyrrolidine compound () has been prioritized in drug discovery for its enhanced pharmacokinetic properties .
Preparation Methods
Nucleophilic Aromatic Substitution on Pyrimidine Core
- The core step involves nucleophilic aromatic substitution (S_NAr) of a pyrimidin-4(3H)-one derivative with a suitably protected 3-aminoazetidine intermediate.
- The 3-aminoazetidine is often Boc-protected at the primary amino group to prevent overalkylation during the reaction.
- The reaction is typically carried out in polar aprotic solvents such as dichloromethane or dimethylformamide under microwave irradiation at elevated temperatures (120–150 °C) to enhance the reaction rate and yield.
- After substitution, acidic deprotection removes the Boc group, yielding the free amine intermediate.
Preparation of Boc-Protected 3-Aminoazetidine Intermediates
- Starting from benzhydryl-protected 3-aminoazetidine, Boc protection is introduced to the primary amine.
- Alkylation with iodoalkyl reagents allows the introduction of various substituents on the azetidine ring.
- Removal of the benzhydryl protecting group is achieved by hydrogenation, yielding Boc-protected azetidine intermediates ready for nucleophilic substitution.
Formation of Dihydrochloride Salt
- The free base of N-(azetidin-3-yl)pyrimidin-4-amine is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
- This salt formation improves the compound’s crystallinity, stability, and aqueous solubility, facilitating purification and handling.
Reaction Conditions and Solvents
| Step | Solvent(s) | Temperature | Notes |
|---|---|---|---|
| Boc protection of azetidine | Dichloromethane, other organic solvents | Room temperature | Protects primary amine to prevent overalkylation |
| Alkylation of Boc-azetidine | Aprotic solvents (e.g., DMF) | Room temperature | Introduces substituents on azetidine ring |
| Benzhydryl group removal | Hydrogenation in methanol or ethanol | Room temperature | Catalytic hydrogenation to remove protecting group |
| Nucleophilic aromatic substitution | Dichloromethane, DMF, or similar | 120–150 °C (microwave) | Microwave irradiation accelerates reaction |
| Boc deprotection | Acidic conditions (e.g., HCl in dioxane) | Room temperature | Removes Boc group to liberate amine |
| Formation of dihydrochloride salt | Alcoholic solvents, polar solvents | Room temperature | Enhances solubility and crystallinity |
Purification Techniques
- The crude product after deprotection is typically purified by recrystallization from mixtures of methanol and dichloromethane or other suitable solvent combinations.
- Slurrying in polar solvents may be used to obtain amorphous or crystalline forms.
- Filtration and drying under controlled temperature conditions yield the pure dihydrochloride salt.
- Techniques such as solvent-antisolvent precipitation, lyophilization, and distillation are also applicable depending on the scale and purity requirements.
Representative Synthetic Scheme
| Step | Reactants/Intermediates | Reaction Type | Conditions | Product/Form |
|---|---|---|---|---|
| 1 | Benzhydryl-protected 3-aminoazetidine + Boc2O | Boc protection | Room temp, organic solvent | Boc-protected 3-aminoazetidine |
| 2 | Boc-protected azetidine + iodoalkyl reagent | Alkylation | Room temp, aprotic solvent | Alkylated Boc-protected azetidine |
| 3 | Alkylated Boc-protected azetidine | Hydrogenation (H2, Pd/C) | Room temp, alcoholic solvent | Boc-protected azetidine intermediate |
| 4 | Boc-protected azetidine + pyrimidin-4(3H)-one | Nucleophilic aromatic substitution | 120–150 °C, microwave, polar aprotic solvent | Boc-protected pyrimidinyl azetidine |
| 5 | Boc-protected pyrimidinyl azetidine | Acidic deprotection | Room temp, HCl in dioxane | N-(azetidin-3-yl)pyrimidin-4-amine free base |
| 6 | Free base + HCl | Salt formation | Room temp, alcoholic solvent | N-(azetidin-3-yl)pyrimidin-4-amine dihydrochloride |
Research Findings and Optimization
- Microwave-assisted nucleophilic substitution significantly reduces reaction time and improves yield compared to conventional heating.
- Boc protection is critical to avoid overalkylation, especially with linear alkyl substituents on the azetidine ring.
- Branched alkyl substituents reduce overalkylation risk due to steric hindrance, allowing more straightforward synthesis.
- The choice of solvents and temperature control during salt formation affects the crystalline form and purity of the final dihydrochloride salt.
- Crystalline forms of the dihydrochloride salt exhibit improved stability and are preferred for pharmaceutical applications.
Summary Table of Key Parameters
| Parameter | Details |
|---|---|
| Starting materials | Benzhydryl-protected 3-aminoazetidine, pyrimidin-4(3H)-one derivatives |
| Protection group | Boc (tert-butyloxycarbonyl) |
| Key reaction | Nucleophilic aromatic substitution (microwave-assisted) |
| Deprotection | Acidic conditions (HCl in dioxane) |
| Salt formation | Treatment with HCl to form dihydrochloride salt |
| Solvents | Dichloromethane, methanol, dioxane, DMF |
| Temperature range | Room temperature to 150 °C (microwave) |
| Purification methods | Recrystallization, filtration, slurrying |
Q & A
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Purification Method |
|---|---|---|
| 1 | Boc-protected azetidine precursor, DCM, TFA | Column chromatography (silica gel) |
| 2 | 4-Chloropyrimidine, Pd catalyst, base (e.g., K2CO3) | Recrystallization (EtOH/H2O) |
| 3 | HCl (gaseous or in dioxane) | Lyophilization |
Characterization involves NMR (1H/13C), HPLC (>95% purity), and mass spectrometry .
How is the structural integrity of the compound validated post-synthesis?
- X-ray Crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) confirms bond lengths (e.g., C-N: ~1.47 Å) and dihedral angles .
- Spectroscopic Analysis :
- Elemental Analysis : Confirms stoichiometry (e.g., C: 39.2%, H: 5.3%, N: 22.8%, Cl: 30.7%) .
What is the solubility and stability profile of this compound?
- Solubility : Highly water-soluble (>50 mg/mL) due to the dihydrochloride salt form. Solubility decreases in organic solvents (e.g., <5 mg/mL in DMSO) .
- Stability :
- Stable at room temperature (25°C) for 6 months when stored in airtight, light-protected containers.
- Degrades at pH >7 (hydrolysis of azetidine ring); use buffers (pH 4–6) for in vitro assays .
Advanced Research Questions
What enzymatic targets and mechanisms are associated with this compound?
- JAK/STAT Pathway Inhibition : The pyrimidine-azetidine scaffold competitively binds to the ATP-binding pocket of Janus kinases (JAKs), disrupting phosphorylation (IC50: 10–100 nM in kinase assays) .
- Kinase Selectivity : Structural studies reveal selectivity for JAK2 over JAK3 (10-fold difference) due to steric clashes with the smaller azetidine ring .
Q. Key Binding Interactions :
| Target | Hydrogen Bonds | Hydrophobic Interactions |
|---|---|---|
| JAK2 | Pyrimidine N1 with Leu855 | Azetidine with Phe958 |
| JAK3 | Partial engagement due to Val912 | Reduced affinity |
How does the azetidine ring conformation influence binding affinity?
-
Ring Strain : The 3-membered azetidine induces a 25° tilt in the pyrimidine plane, enhancing van der Waals contacts with hydrophobic kinase pockets .
-
Comparative SAR :
Analog (Ring Size) JAK2 IC50 (nM) Solubility (mg/mL) Azetidine (3) 15 50 Pyrrolidine (5) 45 30 Piperidine (6) 120 10
Azetidine’s rigidity optimizes both potency and solubility .
How to resolve contradictions in reported bioactivity data?
Discrepancies often arise from:
- Assay Conditions : Variability in ATP concentrations (e.g., 10 µM vs. 100 µM) alters IC50 values .
- Purity Issues : Residual solvents (e.g., DMF) in <95% pure samples artificially suppress activity. Validate via HPLC before testing .
- Cell Permeability : Use pro-drug forms (e.g., acetylated azetidine) in cellular assays to address low membrane penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
